molecular formula C22H19ClN4O3 B2649134 N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-57-1

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2649134
CAS No.: 941963-57-1
M. Wt: 422.87
InChI Key: UPXAJZOBACKVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methylphenyl group at position 2. The acetamide side chain is attached to a 5-chloro-2-methoxyphenyl moiety, which confers distinct electronic and steric properties. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in antimicrobial or anti-inflammatory domains .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-14-3-5-15(6-4-14)17-12-19-22(29)26(9-10-27(19)25-17)13-21(28)24-18-11-16(23)7-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXAJZOBACKVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C24H25ClN2O4S
  • Molecular Weight : 472.98 g/mol
  • CAS Number : 593242-07-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a series of derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One of the most potent compounds demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range, indicating strong anticancer activity .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been documented. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. The enzyme inhibition assays revealed that derivatives containing similar moieties exhibited varying degrees of AChE inhibition, with some showing IC50 values significantly lower than standard inhibitors .

Antibacterial Properties

The antibacterial activity of related compounds has also been assessed. Studies indicate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to be linked to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Research Findings and Case Studies

Study Findings Reference
Synthesis and evaluation of derivativesIdentified potent antiproliferative agents against cancer cell lines
Enzyme inhibition assaysCompounds showed significant AChE inhibition with low IC50 values
Antibacterial screeningModerate to strong activity against specific bacterial strains

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituent on Core Acetamide Substituent Key Structural Notes Reference
N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (Target Compound) Pyrazolo[1,5-a]pyrazin-4-one 2-(4-methylphenyl) 5-chloro-2-methoxyphenyl Pyrazine ring; chloro-methoxy phenyl
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-phenyl 5-chloro-2-methylphenyl Pyrimidine ring; methyl-chloro phenyl
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazin-4-one 2-(1,3-benzodioxol-5-yl) 3-fluoro-4-methylphenyl Benzodioxol group; fluoro-methyl phenyl
N-(5-chloro-2-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxo-triazolo[3,4-c]pyrazin-2-yl]acetamide Triazolo[3,4-c]pyrazin-3-one 9-(4-methylphenyl) 5-chloro-2-methoxyphenyl Triazolo-pyrazine fused system

Functional Group Impact on Properties

  • Pyrazolo-pyrazine vs. Pyrazolo-pyrimidine Cores: The pyrazine ring (two nitrogen atoms in a six-membered ring) in the target compound may offer different electronic effects compared to the pyrimidine core (three nitrogen atoms) in ’s analog.
  • The benzodioxol group in ’s compound introduces electron-rich aromaticity, possibly altering metabolic stability . The 5-chloro-2-methoxyphenyl acetamide group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, balancing solubility and receptor interactions .

Pharmacological Implications

  • Antimicrobial Activity : Compounds with pyrazole-thiazole hybrids (e.g., ’s 8c and 8e) demonstrate significant analgesic activity, suggesting that the acetamide-pyrazole scaffold is a viable pharmacophore. The target compound’s pyrazolo-pyrazine core may similarly interact with pain or inflammation-related targets .
  • Carcinogenicity Considerations: While nitro-furan acetamides () show carcinogenic risks, the absence of nitro groups in the target compound and its analogs likely reduces such hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.